molecular formula C20H30N4O2 B5652547 1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

Cat. No. B5652547
M. Wt: 358.5 g/mol
InChI Key: JARJKEKUJRFPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step chemical reactions, starting from basic organic precursors. For example, bromination of 1-methylpiperidine-4-carboxaldehyde to produce derivatives such as 1,4,9-triazaspiro[5.5]undecane highlights the complexity and precision required in synthesizing spiro compounds. The synthesis involves cyanoethylation, alkylation with alkyl halides, and subsequent reduction and derivatization steps to obtain the desired spiro compounds (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986).

Molecular Structure Analysis

The molecular structure of spiro compounds like 1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide is confirmed using various spectroscopic methods, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms within the molecule and the chemical environment of specific functional groups. For instance, the first representative of perhydro-1,3-dioxa-6-azocines was synthesized and structurally confirmed using these spectroscopic methods (B. F. Kukharev, 1995).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions that modify their structure and properties. The reactions include acylation, cyclization, and Diels-Alder reactions, which can introduce new functional groups or change the compound's molecular geometry. These reactions are pivotal in exploring the chemical behavior of spiro compounds and developing new synthetic pathways for their derivatives. For example, the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones demonstrates the reactivity of spiro compounds towards different reagents (V. Konovalova et al., 2014).

properties

IUPAC Name

1,10-dimethyl-9-oxo-N-(2-phenylethyl)-1,4,10-triazaspiro[5.6]dodecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-22-13-11-20(10-8-18(22)25)16-24(15-14-23(20)2)19(26)21-12-9-17-6-4-3-5-7-17/h3-7H,8-16H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARJKEKUJRFPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

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